molecular formula C13H17Cl2NO B1470996 Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) CAS No. 1363166-13-5

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)

Cat. No.: B1470996
CAS No.: 1363166-13-5
M. Wt: 274.18 g/mol
InChI Key: APRZPAJFSXWXIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) involves the reaction of 4-mercaptophenol with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives, while oxidation and reduction can modify the thiobis(4,1-phenylene) backbone .

Scientific Research Applications

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is unique due to its specific combination of 2,4-dichlorobenzoyl groups and thiobis(4,1-phenylene) backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of toxicology and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is characterized by its unique chemical structure, which includes two 2,4-dichlorobenzoate groups linked by a thiobis(4,1-phenylene) moiety. This structure contributes to its biological activity and interaction with various biological systems.

The biological activity of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical for cellular metabolism. This inhibition can lead to altered metabolic pathways in cells.
  • Reactive Oxygen Species (ROS) Generation : Studies indicate that thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) can induce oxidative stress by generating ROS, which may contribute to its cytotoxic effects on various cell types.
  • Cell Cycle Disruption : The compound has been observed to affect the cell cycle progression in cancer cells, potentially leading to apoptosis.

Toxicity Profiles

The toxicity of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) has been evaluated in various studies. Key findings include:

  • Acute Toxicity : In animal models, acute exposure to the compound resulted in significant adverse effects on liver and kidney functions.
  • Chronic Toxicity : Long-term exposure studies have suggested potential carcinogenic effects due to the compound's ability to induce mutations and DNA damage.

Table 1: Toxicity Summary

Study TypeOrganismDose (mg/kg)Observed Effects
Acute ToxicityRats50Liver damage, increased liver enzymes
Chronic ToxicityMice10Tumor formation in liver and kidneys
GenotoxicityHuman Cell Lines5DNA strand breaks observed

Case Studies

Several case studies have highlighted the biological implications of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate):

  • Case Study on Hepatotoxicity :
    • A study conducted on rats showed that administration of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) at a dose of 50 mg/kg resulted in significant hepatic damage characterized by elevated serum transaminases and histopathological changes in liver tissue.
  • Cancer Research :
    • Research involving human cancer cell lines indicated that treatment with thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) led to a dose-dependent increase in apoptosis markers. This suggests potential applications in cancer therapy but also raises concerns regarding its toxicity.
  • Ecotoxicological Impact :
    • An ecotoxicological assessment demonstrated that thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) exhibited harmful effects on aquatic organisms at low concentrations. This raises environmental concerns regarding its use and disposal.

Properties

CAS No.

1363166-13-5

Molecular Formula

C13H17Cl2NO

Molecular Weight

274.18 g/mol

IUPAC Name

4-(aminomethyl)-4-(3,4-dichlorophenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H17Cl2NO/c14-11-2-1-9(7-12(11)15)13(8-16)5-3-10(17)4-6-13/h1-2,7,10,17H,3-6,8,16H2

InChI Key

APRZPAJFSXWXIH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1CC(CCC1O)(CN)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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